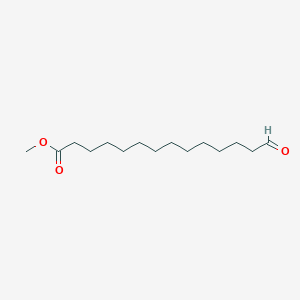
Methyl 14-oxotetradecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 14-oxotetradecanoate is an organic compound with the molecular formula C15H28O3 It is a methyl ester derivative of tetradecanoic acid, featuring a ketone functional group at the 14th carbon position
準備方法
Synthetic Routes and Reaction Conditions
Methyl 14-oxotetradecanoate can be synthesized through the radical addition of methyl 10-undecenoate to acrolein. The terminal oxo group is protected as an acetal, and the ester group is treated with the anion of dimethyl methylphosphonate to yield 2-(15-dimethoxyphosphynil-14-oxo-pentadecane)-1,3-dioxolane . This intermediate is then subjected to further reactions to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification steps such as distillation and crystallization to achieve high purity of the final product.
化学反応の分析
Types of Reactions
Methyl 14-oxotetradecanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Amides and esters.
科学的研究の応用
Methyl 14-oxotetradecanoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 14-oxotetradecanoate involves its interaction with various molecular targets and pathways. The ketone and ester functional groups allow it to participate in a range of chemical reactions, influencing biological processes and chemical synthesis pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Methyl tetradecanoate: Similar in structure but lacks the ketone functional group.
Methyl 3-oxotetradecanoate: Similar but with the ketone group at the 3rd carbon position
Uniqueness
Methyl 14-oxotetradecanoate is unique due to the specific positioning of the ketone group, which imparts distinct chemical reactivity and potential applications compared to its analogs. This structural feature allows for unique interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
70219-57-7 |
|---|---|
分子式 |
C15H28O3 |
分子量 |
256.38 g/mol |
IUPAC名 |
methyl 14-oxotetradecanoate |
InChI |
InChI=1S/C15H28O3/c1-18-15(17)13-11-9-7-5-3-2-4-6-8-10-12-14-16/h14H,2-13H2,1H3 |
InChIキー |
SDRQPLWGWWJJBZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCCCCCCCCCCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


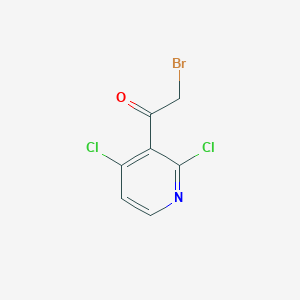
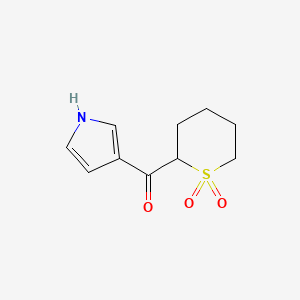
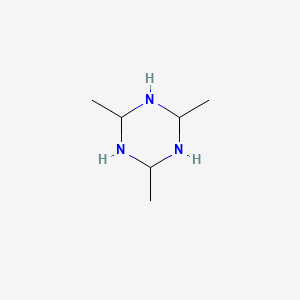


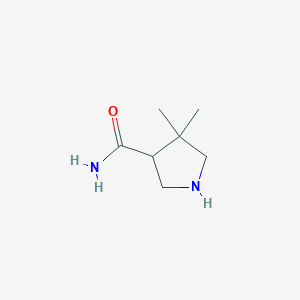
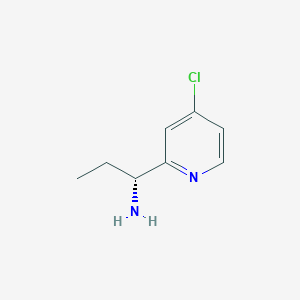
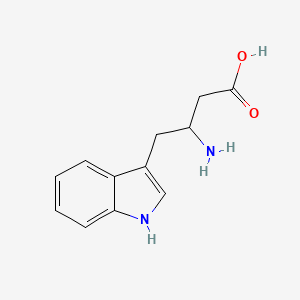
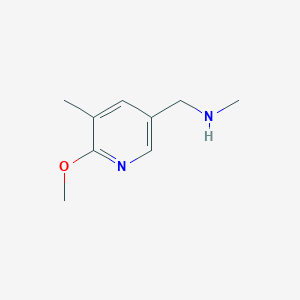
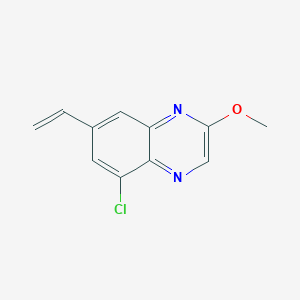
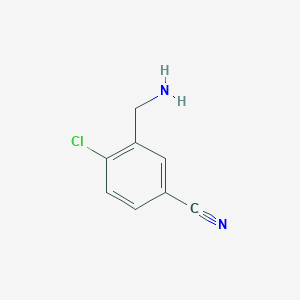
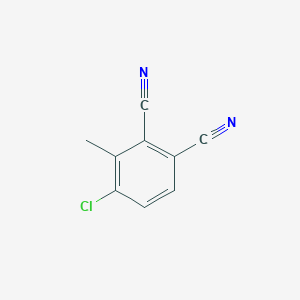
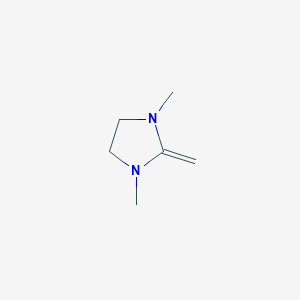
![7-(Methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12959310.png)
